molecular formula C15H15ClFNO3S B2889997 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide CAS No. 2034304-32-8

2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide

Cat. No.: B2889997
CAS No.: 2034304-32-8
M. Wt: 343.8
InChI Key: YVCDBABNKQHEIE-UHFFFAOYSA-N
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Description

  • Attach the thiophene ring via a substitution reaction.

  • Common reagents include thiophene and appropriate catalysts.

Industrial Production Methods

On an industrial scale, the production might employ similar steps with optimizations for yield and cost-efficiency:

  • Use of high-throughput reactors for large-scale amidation.

  • Continuous flow methods to ensure consistent product quality.

  • Catalyst recycling and solvent recovery systems to minimize waste and reduce environmental impact.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide can be achieved through a multi-step process:

  • Formation of the Benzamide Core

    • Start with 2-chloro-6-fluorobenzoic acid.

    • Convert the benzoic acid to the corresponding acid chloride using thionyl chloride (SOCl₂).

  • Amidation

    • React the acid chloride with an amine, specifically an ethoxyethanolamine derivative.

    • Typical conditions involve using a base such as triethylamine in a suitable solvent like dichloromethane.

Chemical Reactions Analysis

Types of Reactions

Oxidation

  • Undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, targeting the thiophene ring to form sulfoxides or sulfones.

Reduction

  • Reduction reactions may target the amide bond, often with agents such as lithium aluminum hydride (LiAlH₄), reducing it to the corresponding amine.

Substitution

  • Halogen substitution reactions may involve nucleophilic substitution at the chloro or fluoro positions using reagents like sodium methoxide.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an acidic medium.

  • Reduction: : Lithium aluminum hydride in tetrahydrofuran (THF).

  • Substitution: : Sodium methoxide in methanol, often at elevated temperatures.

Major Products

  • Oxidation of the thiophene ring produces sulfoxides or sulfones.

  • Reduction of the amide bond yields primary or secondary amines.

  • Nucleophilic substitutions yield various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemistry

  • Used as an intermediate in organic synthesis, particularly in the formation of complex heterocyclic compounds.

  • Its unique structure makes it a useful starting material for medicinal chemistry research.

Biology

  • Studies involve its binding affinity to specific enzymes or receptors.

Medicine

  • Investigated as a potential pharmacophore in drug design, particularly for diseases where modulation of specific molecular pathways is beneficial.

  • Its structural components are explored for developing inhibitors or modulators.

Industry

  • Applications in material science for the synthesis of polymers or advanced materials with specific properties.

  • Utilized in the development of specialty chemicals with unique reactivity profiles.

Mechanism of Action

The compound’s mechanism of action depends on its interaction with molecular targets:

  • Molecular Targets: : Enzymes, receptors, or other proteins where the compound can bind and exert its effects.

  • Pathways Involved: : Specific biochemical pathways modulated by the compound’s binding, influencing cellular processes like signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-fluoro-N-phenylbenzamide: : Shares a similar benzamide core but lacks the ethoxyethanol and thiophene groups.

  • N-(2-(2-hydroxyethoxy)ethyl)benzamide: : Similar backbone with different substituents on the benzamide core.

  • 6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide: : Fluorine at different positions.

Uniqueness

  • The presence of both chloro and fluoro groups introduces unique electronic and steric effects.

  • The ethoxyethanol and thiophene components contribute to distinct reactivity and interaction profiles, making it stand out among related compounds.

This detailed exploration highlights the multifaceted nature of 2-chloro-6-fluoro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)benzamide, showcasing its synthetic versatility, diverse reactivity, and wide-ranging applications in scientific research and industry.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClFNO3S/c16-11-2-1-3-12(17)14(11)15(20)18-8-13(21-6-5-19)10-4-7-22-9-10/h1-4,7,9,13,19H,5-6,8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCDBABNKQHEIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CSC=C2)OCCO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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